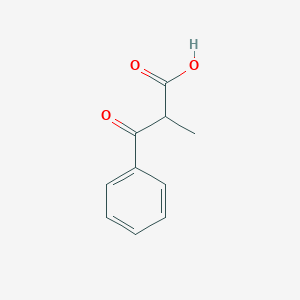![molecular formula C14H11ClFNO2 B221832 4-[(2-Chloro-6-fluorobenzyl)oxy]benzamide](/img/structure/B221832.png)
4-[(2-Chloro-6-fluorobenzyl)oxy]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[(2-Chloro-6-fluorobenzyl)oxy]benzamide is a chemical compound that has been extensively studied in the scientific community due to its potential applications in various fields. This compound is also known as CF33 and has been shown to possess interesting biological properties that make it a promising candidate for further research.
Mécanisme D'action
The mechanism of action of CF33 is not fully understood, but it is believed to involve the inhibition of protein-protein interactions that are essential for cancer cell growth and survival. This compound has been shown to target the oncogenic protein MDMX, which is overexpressed in many types of cancer.
Biochemical and Physiological Effects:
CF33 has been shown to have several biochemical and physiological effects. In addition to its anti-cancer properties, this compound has been shown to have anti-inflammatory and anti-oxidant effects. CF33 has also been shown to improve glucose metabolism and insulin sensitivity, making it a potential treatment for diabetes.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of CF33 for lab experiments is its high purity and stability. This compound can be easily synthesized in large quantities, making it readily available for research purposes. However, one of the limitations of CF33 is its low solubility in aqueous solutions, which can make it difficult to administer in certain experiments.
Orientations Futures
There are several future directions for research on CF33. One area of interest is the development of more potent derivatives of this compound that can be used in cancer treatment. Another area of research is the investigation of the molecular mechanisms underlying the anti-inflammatory and anti-oxidant effects of CF33. Additionally, the potential applications of CF33 in the treatment of other diseases, such as diabetes and neurodegenerative disorders, warrant further investigation.
Méthodes De Synthèse
The synthesis of 4-[(2-Chloro-6-fluorobenzyl)oxy]benzamide is a complex process that involves several steps. The first step is the preparation of 2-chloro-6-fluorobenzyl alcohol, which is then reacted with 4-(aminomethyl)benzoic acid to form the desired product. This process has been optimized to achieve high yields and purity of the final product.
Applications De Recherche Scientifique
The potential applications of 4-[(2-Chloro-6-fluorobenzyl)oxy]benzamide in scientific research are numerous. One of the most promising areas of research is in the field of cancer treatment. CF33 has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and pancreatic cancer. This compound has also been shown to sensitize cancer cells to chemotherapy, making it a potential adjuvant therapy.
Propriétés
Nom du produit |
4-[(2-Chloro-6-fluorobenzyl)oxy]benzamide |
|---|---|
Formule moléculaire |
C14H11ClFNO2 |
Poids moléculaire |
279.69 g/mol |
Nom IUPAC |
4-[(2-chloro-6-fluorophenyl)methoxy]benzamide |
InChI |
InChI=1S/C14H11ClFNO2/c15-12-2-1-3-13(16)11(12)8-19-10-6-4-9(5-7-10)14(17)18/h1-7H,8H2,(H2,17,18) |
Clé InChI |
ZPRMXKAHYCEXCA-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C(=C1)Cl)COC2=CC=C(C=C2)C(=O)N)F |
SMILES canonique |
C1=CC(=C(C(=C1)Cl)COC2=CC=C(C=C2)C(=O)N)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




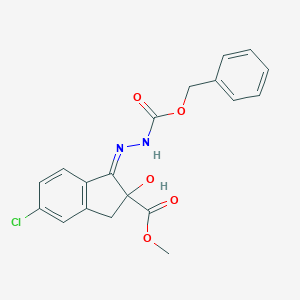
![3-[(4-Chlorophenyl)amino]-1,3-diphenylpropan-1-ol](/img/structure/B221770.png)
![4-[(2,4-Dichlorobenzyl)oxy]benzamide](/img/structure/B221833.png)
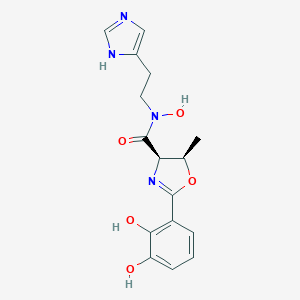
![trans-3,4-Dihydro-3,4-dihydroxy-7,9-dimethylbenz[C]acridine](/img/structure/B221874.png)
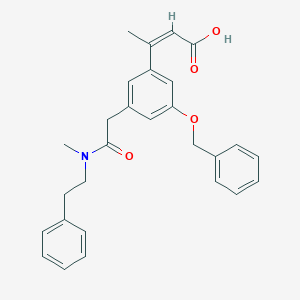
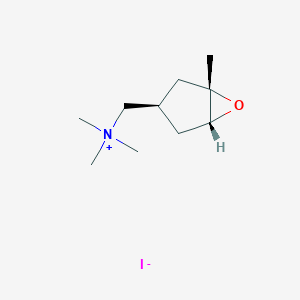
![4-[(Z,11R,12R)-11,12-dihydroxytriacont-15-enyl]-2-methyl-2H-furan-5-one](/img/structure/B221920.png)
![4-[(3-Bromobenzyl)oxy]benzamide](/img/structure/B221924.png)
![1-[(4-Acetamidophenyl)sulfonylamino]-N-[(E)-(4-chlorophenyl)methylideneamino]-3,6-dihydro-2H-pyridine-4-carboxamide](/img/structure/B221927.png)
![5,6-Dihydro-4H-cyclopenta[c]furan-5-carboxylic acid](/img/structure/B221964.png)
![(R)-1-(6-Fluorobenzo[D]thiazol-2-YL)ethanamine](/img/structure/B221979.png)
